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Compound of Interest

Compound Name: UNC-2170 maleate

Cat. No.: B15585940 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides an in-depth analysis of UNC-2170, a fragment-like small

molecule antagonist of the p53-binding protein 1 (53BP1). It focuses on its binding affinity and

selectivity for the 53BP1 tandem tudor domain over other methyl-lysine (Kme) reader proteins,

detailing the experimental methodologies used for its characterization and its mechanism of

action within the DNA damage response pathway.

Introduction: The Role of 53BP1 and the Need for
Selective Probes
Tumor suppressor p53-binding protein 1 (53BP1) is a critical scaffold protein in the DNA

damage response (DDR).[1][2] Following a DNA double-strand break (DSB), a cascade of post-

translational modifications occurs on chromatin, notably the dimethylation of histone H4 at

lysine 20 (H4K20me2).[3] The tandem tudor domain (TTD) of 53BP1 specifically recognizes

this H4K20me2 mark, leading to the recruitment of 53BP1 to the damage site.[4][5] Once

localized, 53BP1 acts as a master regulator, promoting error-prone non-homologous end

joining (NHEJ) while inhibiting homologous recombination (HR) by preventing DNA end

resection.[6][7][8]

Given its central role in determining the fate of DNA repair, inhibiting the 53BP1-chromatin

interaction is a key strategy for both basic research and therapeutic development, particularly

in oncology and for enhancing the efficiency of CRISPR/Cas9 gene editing.[3][9] UNC-2170
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was identified as a first-in-class, fragment-like ligand that directly engages the 53BP1 TTD and

disrupts its interaction with methylated histones.[2][10] For such a chemical probe to be

effective and to yield unambiguous biological insights, high selectivity for its intended target

over other related proteins, such as the diverse family of Kme readers, is paramount.

Quantitative Selectivity Profile of UNC-2170
UNC-2170 was identified through a cross-screening effort utilizing an AlphaScreen bead-based

proximity assay.[11] Its binding affinity was subsequently confirmed by Isothermal Titration

Calorimetry (ITC). The compound exhibits modest potency for 53BP1 but displays a high

degree of selectivity against a panel of other Kme reader proteins.[11]

Table 1: UNC-2170 Binding Affinity for 53BP1
Parameter Value (µM) Method

IC₅₀ 29 ± 7.4 AlphaScreen

Kd 22 ± 2.5
Isothermal Titration

Calorimetry (ITC)

Data sourced from Perfetti MT, et al. ACS Chem Biol. 2015.[2]

Table 2: Selectivity of UNC-2170 Against Other Kme
Reader Domains
UNC-2170 was profiled at concentrations up to 500 µM against a panel of nine other methyl-

lysine reader proteins and showed no significant binding. This demonstrates at least a 17-fold

selectivity window for 53BP1 (calculated as >500 µM / 29 µM).[1][2][11]
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Kme Reader Protein Domain Type IC₅₀ (µM)

53BP1 Tandem Tudor 29

L3MBTL1 MBT >500

L3MBTL3 MBT >500

JMJD2A Tandem Tudor >500

JMJD2B Tandem Tudor >500

JMJD2C Tandem Tudor >500

CBX7 Chromo >500

RAG2 PHD >500

BPTF PHD >500

ING2 PHD >500

Data sourced from Perfetti MT, et al. ACS Chem Biol. 2015.[2][11]

53BP1 in the DNA Damage Response (DDR)
Pathway
Upon a DNA double-strand break, the ATM kinase initiates a signaling cascade. This leads to

the recruitment of E3 ubiquitin ligases RNF8 and RNF168, making the H4K20me2 mark

accessible. 53BP1 is then recruited through its tandem tudor domain, where it shields the DNA

break from resection, thereby channeling the repair process towards NHEJ.
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53BP1 signaling pathway in DNA damage response.

Mechanism of UNC-2170 Action
Structural studies revealed that UNC-2170 binds directly within the methyl-lysine binding

pocket of the 53BP1 tandem tudor domain. The tert-butyl amine group of the molecule mimics

the methylated lysine of the histone tail, acting as a competitive antagonist to the endogenous
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H4K20me2 mark. Uniquely, crystallography showed that a single molecule of UNC-2170 binds

at the interface between two molecules of 53BP1, inducing protein dimerization. This binding

mode, where the ligand is encircled by both protein molecules, explains the observed strict

structure-activity relationship.[11]
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UNC-2170 competitive antagonism at 53BP1.

Experimental Protocols and Workflow
The discovery and characterization of UNC-2170 involved a multi-step process, beginning with

a high-throughput primary screen followed by orthogonal biophysical validation and selectivity

profiling.
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Experimental workflow for UNC-2170 validation.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay) Protocol
This bead-based assay was used for the primary high-throughput screen to identify inhibitors of

the 53BP1-H4K20me2 interaction.

Principle: The assay measures the interaction between a biotinylated H4K20me2 peptide

and a GST-tagged 53BP1 Tandem Tudor Domain (TTD) protein. The peptide is captured by

Streptavidin-coated Donor beads, and the GST-53BP1 protein is captured by anti-GST-

coated Acceptor beads. When in close proximity (<200 nm), excitation of the Donor bead at
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680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a

chemiluminescent signal at 520-620 nm. A competitive inhibitor like UNC-2170 disrupts the

protein-peptide interaction, separating the beads and causing a loss of signal.

Materials:

Biotinylated H4K20me2 peptide

Recombinant GST-tagged 53BP1 TTD

Streptavidin Donor Beads (PerkinElmer)

Anti-GST Acceptor Beads (PerkinElmer)

Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA)

384-well microplates (e.g., OptiPlate-384)

Test compound (UNC-2170) library

Methodology:

Compound Plating: Dispense test compounds (e.g., UNC-2170) at various concentrations

into the wells of a 384-well plate.

Protein-Peptide Addition: Add a pre-incubated mix of GST-53BP1 TTD and biotinylated

H4K20me2 peptide to the wells. Incubate for a defined period (e.g., 30 minutes) at room

temperature to allow compound binding.

Bead Addition: Add a suspension of anti-GST Acceptor beads, followed by Streptavidin

Donor beads, to all wells in subdued light.

Incubation: Incubate the plate in the dark for 60-90 minutes at room temperature to allow

for bead-analyte binding and signal development.

Data Acquisition: Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision

Multilabel Reader).
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Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine

IC₅₀ values by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC) Protocol
ITC was used as a label-free, secondary assay to confirm the binding of UNC-2170 to 53BP1

and to determine its thermodynamic binding parameters.

Principle: ITC directly measures the heat released or absorbed during a biomolecular binding

event. A solution of the ligand (UNC-2170) is titrated into a sample cell containing the

macromolecule (53BP1 TTD). The resulting heat change per injection is measured and

plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding

model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding

(ΔH).

Materials:

Purified, high-concentration 53BP1 TTD protein

UNC-2170 maleate

Identical, degassed dialysis buffer for both protein and compound (e.g., 20 mM HEPES pH

7.5, 150 mM NaCl). Precise buffer matching is critical to minimize heats of dilution.

Isothermal Titration Calorimeter (e.g., MicroCal ITC200)

Methodology:

Sample Preparation: Dialyze the 53BP1 TTD protein extensively against the final ITC

buffer. Dissolve UNC-2170 in the final dialysis buffer. Degas both solutions immediately

before the experiment.

Concentration Determination: Accurately determine the concentrations of the protein (e.g.,

by A₂₈₀) and the compound solutions. Typical starting concentrations are 10-50 µM protein

in the cell and 100-500 µM compound in the syringe.

Instrument Setup: Equilibrate the calorimeter to the desired temperature (e.g., 25°C).
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Loading: Load the 53BP1 TTD solution into the sample cell (~200 µL) and the UNC-2170

solution into the injection syringe (~40 µL).

Titration: Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the

UNC-2170 solution into the sample cell while stirring.

Data Acquisition: The instrument records the differential power required to maintain zero

temperature difference between the sample and reference cells, which corresponds to the

heat of binding.

Data Analysis: Integrate the heat flow peaks for each injection. Subtract the heat of dilution

(determined from control titrations of compound into buffer). Plot the resulting heat change

per mole of injectant against the molar ratio of ligand to protein and fit the data to a

suitable binding model (e.g., one-site binding) to extract Kd, n, and ΔH.

Conclusion
UNC-2170 is a functionally active, fragment-like ligand that selectively targets the tandem tudor

domain of 53BP1.[2] While its potency is modest, with IC₅₀ and Kd values in the micromolar

range, its key strength lies in its high selectivity.[1] It displays no significant affinity for a panel of

nine other Kme reader proteins, including other tudor and PHD domain-containing proteins, up

to a concentration of 500 µM.[11] This well-defined selectivity profile, established through

rigorous biochemical and biophysical assays, makes UNC-2170 a valuable chemical probe for

elucidating the specific cellular functions of the 53BP1 TTD in DNA damage repair and for

validating 53BP1 as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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